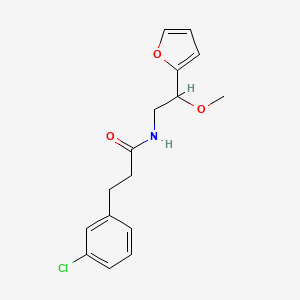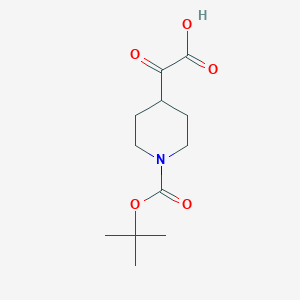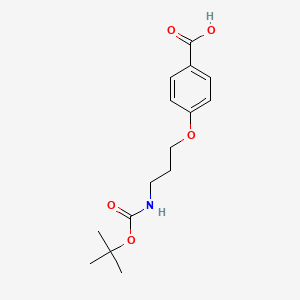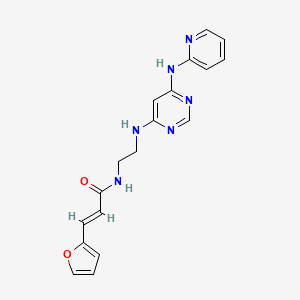
3-(3-chlorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with a chlorophenyl group, a furanyl group, and a propanamide group . It’s likely that this compound has applications in organic chemistry or medicinal chemistry, given the presence of these functional groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The chlorophenyl, furanyl, and propanamide groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the furanyl group might undergo reactions with electrophiles, and the propanamide group might participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the presence of the propanamide group might allow it to form hydrogen bonds .Applications De Recherche Scientifique
Organosilicon Synthesis of Isocyanates
In the field of organosilicon chemistry, a study by Lebedev et al. (2006) demonstrates the synthesis of isocyanates involving silylation of starting amines, which could be relevant for the manipulation of compounds similar to 3-(3-chlorophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide. This process, involving hexamethyldisilazane or chlorotrimethylsilane, followed by phosgenation, represents a method for the synthesis of isocyanates of the furan series, among others. This study highlights the potential for creating derivatives of such compounds for various applications in material science and organic synthesis (Lebedev et al., 2006).
Crystal Structures and Intermolecular Interactions
Bats, Frost, and Hashmi (2001) investigated the crystal structures of compounds with molecular frameworks that share features with this compound, specifically focusing on the intermolecular interactions. Their work on isomorphous benzenesulfonamide crystal structures determined by intermolecular C-H...O, C-H...π, and C-H...Cl interactions underlines the significance of structural and electronic factors in the design of new compounds with potential applications in materials science and pharmacology (Bats, Frost, & Hashmi, 2001).
Anticancer and Antiadipogenic Activity
A study on Danshen methoxybenzo[b]furan derivatives by Sung et al. (2010) explores the biological activities of compounds structurally related to this compound. Their research identifies derivatives capable of inhibiting adipocyte differentiation and the production of inflammatory adipokines, suggesting a potential for therapeutic applications in obesity and metabolic diseases. Moreover, these findings open avenues for investigating anticancer and anti-inflammatory properties of similar furan-based compounds (Sung et al., 2010).
Environmental and Herbicidal Applications
Perera et al. (1999) examined the environmental behavior of propanil N-(3,4-dichlorophenyl)propanamide, a compound with structural similarities to the subject chemical, focusing on its movement and retention in a paddy-riverine wetland system. Their findings contribute to understanding the environmental impact and potential applications of such compounds in agricultural settings, including herbicidal efficacy and environmental degradation pathways (Perera et al., 1999).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-20-15(14-6-3-9-21-14)11-18-16(19)8-7-12-4-2-5-13(17)10-12/h2-6,9-10,15H,7-8,11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXKEZBGZNFQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC(=CC=C1)Cl)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2415560.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2415562.png)
![1-(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2415563.png)
![7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![N-[9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-ylidene]hydroxylamine](/img/structure/B2415565.png)
![1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B2415568.png)
![2-(3,4-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2415571.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2415573.png)
![tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2415577.png)


![2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2415581.png)
